Atrial Natriuretic Factor (1-24) (frog)

Description

Properties

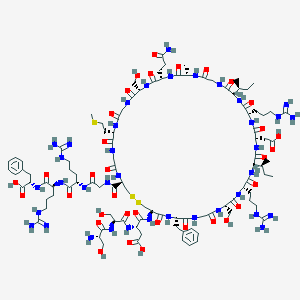

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-4-[[2-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,43-bis(hydroxymethyl)-22-methyl-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H165N37O34S3/c1-7-50(3)79-97(171)122-39-72(146)123-52(5)81(155)128-60(27-28-71(105)145)89(163)137-66(45-142)85(159)120-40-74(148)125-61(29-34-175-6)83(157)118-43-76(150)127-69(86(160)121-41-73(147)124-56(23-15-30-114-100(106)107)87(161)129-57(24-16-31-115-101(108)109)88(162)135-65(99(173)174)36-54-21-13-10-14-22-54)48-176-177-49-70(138-93(167)63(37-77(151)152)133-95(169)68(47-144)136-82(156)55(104)44-141)96(170)132-62(35-53-19-11-9-12-20-53)84(158)119-42-75(149)126-67(46-143)94(168)131-59(26-18-33-117-103(112)113)91(165)140-80(51(4)8-2)98(172)134-64(38-78(153)154)92(166)130-58(90(164)139-79)25-17-32-116-102(110)111/h9-14,19-22,50-52,55-70,79-80,141-144H,7-8,15-18,23-49,104H2,1-6H3,(H2,105,145)(H,118,157)(H,119,158)(H,120,159)(H,121,160)(H,122,171)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,155)(H,129,161)(H,130,166)(H,131,168)(H,132,170)(H,133,169)(H,134,172)(H,135,162)(H,136,156)(H,137,163)(H,138,167)(H,139,164)(H,140,165)(H,151,152)(H,153,154)(H,173,174)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)(H4,112,113,117)/t50-,51-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYOWVXBIHVOKQ-QIGPNBQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H165N37O34S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2561.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Solid-Phase Peptide Synthesis (SPPS)

SPPS remains a cornerstone for small-scale ANF (1-24) production. The Fmoc/tBu strategy is employed, with iterative deprotection (e.g., 20% piperidine in DMF) and coupling steps using activators like HBTU or TBTU. The disulfide bond is introduced via air oxidation or iodine treatment post-synthesis, requiring precise pH control (7.0–7.5) to avoid misfolding.

Solution-Phase Peptide Synthesis (SolPPS)

Recent advancements in SolPPS, as detailed in patent WO2019217116A1, leverage propylene carbonate (PC) —a green solvent immiscible with aqueous and alkane phases—to enhance scalability. Key steps include:

-

Deprotection : Fmoc removal using 20% diethylamine in PC, followed by alkane washes to eliminate excess reagents.

-

Coupling : Activation of Fmoc-amino acids with TFFH or TBTU in PC, achieving >95% coupling efficiency per cycle.

-

Quenching : Long-chain aliphatic thiols (e.g., decanethiol) neutralize residual activated species, minimizing side reactions.

Purification and Impurity Management

High-Performance Liquid Chromatography (HPLC)

Crude ANF (1-24) undergoes reverse-phase HPLC on a C18 column with a gradient of 0.1% TFA/acetonitrile (5–60% over 40 min), yielding 96% purity. TFA counterions, inherent to SPPS, are reduced via ion-exchange resins or specialized services (e.g., NovoPro’s TFA Removal).

Trifluoroacetic Acid (TFA) Mitigation

TFA residues (≤0.1% w/w) are critical due to their cytotoxicity at nM concentrations and interference with glycine receptors. Patent WO2019217116A1 addresses this via sequential washes with saturated ammonium chloride and alkane solvents, reducing TFA content to <50 ppm.

Analytical Characterization

Challenges in ANF (1-24) Synthesis

Disulfide Bond Formation

Mispaired cysteine residues occur in 5–10% of batches, necessitating redox buffer optimization (e.g., glutathione ratios).

Solubility Issues

The peptide’s hydrophobic core (Phe³, Met¹⁸) requires co-solvents like DMSO (≤10%) during SPPS to prevent aggregation.

Comparative Analysis of Synthesis Methods

| Metric | SPPS | SolPPS (PC-based) |

|---|---|---|

| Scale | Milligram to gram | Multigram to kilogram |

| Purity | 90–96% | 92–95% |

| TFA Residual | 0.1–1% | <0.01% |

| Cycle Time | 2–3 days | 1–2 days |

SolPPS reduces solvent waste by 70% compared to SPPS, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Atrial Natriuretic Factor (1-24) (frog) can undergo various chemical reactions, including:

Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for its biological activity.

Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical synthesis.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids .

Scientific Research Applications

Cardiovascular Impact

Research indicates that frog ANF significantly influences cardiovascular dynamics:

- Heart Rate Reduction : Studies show that concentrations as low as to lead to a marked decrease in heart rate and cardiac output in isolated frog hearts.

- Vasorelaxation : The peptide induces relaxation of vascular smooth muscle, contributing to lower blood pressure.

Renal Function

The natriuretic effects of frog ANF are evident in renal studies:

- Increased Sodium Excretion : Infusion of ANF results in a dose-dependent increase in sodium excretion, highlighting its role in regulating fluid balance.

- Glomerular Filtration Rate (GFR) : Enhanced GFR has been observed following administration of frog ANF, further supporting its diuretic properties.

Comparative Analysis with Other Natriuretic Peptides

| Feature | Frog ANF (1-24) | Human ANP | Brain Natriuretic Peptide (BNP) |

|---|---|---|---|

| Source | Frog heart | Human heart | Human brain and heart |

| Length | 24 amino acids | 28 amino acids | 32 amino acids |

| Primary Function | Natriuresis, vasodilation | Natriuresis, vasodilation | Regulates blood pressure |

| Receptor Type | Guanylate cyclase | Guanylate cyclase | Guanylate cyclase |

| Clinical Relevance | Potential therapeutic uses in hypertension and heart failure | Widely studied for heart failure diagnosis | Biomarker for heart failure |

Case Studies and Research Findings

Several studies have contributed to our understanding of frog ANF's biological activity:

- Study on Cardiac Function : Research demonstrated that isolated working hearts treated with varying concentrations of frog ANF exhibited significant reductions in both heart rate and stroke volume, indicating negative inotropic effects .

- Natriuretic Response : Studies highlighted the ability of frog ANF to induce natriuresis effectively, correlating with increased renal blood flow and GFR.

- Binding Site Characterization : Autoradiographic studies revealed two classes of binding sites for natriuretic peptides within the frog myocardium, suggesting complex regulatory mechanisms at play .

Mechanism of Action

Atrial Natriuretic Factor (1-24) (frog) exerts its effects by binding to natriuretic peptide receptors, primarily natriuretic peptide receptor A (NPR-A). This binding activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. The elevated cGMP levels result in various physiological effects, including vasodilation, natriuresis, and diuresis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

| Compound | Species | Length (AA) | Disulfide Bridge | Key Structural Features |

|---|---|---|---|---|

| ANF (1-24) (frog) | Frog | 24 | Cys⁴–Cys²⁰ | Conserved cysteines; N-terminal Ser-Ser motif |

| ANP (1-28) (human) | Human | 28 | Cys⁷–Cys²³ | Extended C-terminal tail; similar core motif |

| CNP (1-53) (human) | Human | 53 | Not reported | Longer peptide; distinct receptor specificity |

| ANP (1-24) (rat) | Rat | 24 | Cys⁷–Cys²³ | Shorter than human ANP; conserved disulfide |

- Key Findings :

- Frog ANF-24 shares 70% sequence homology with mammalian ANP in the disulfide-bridged region, but lacks the extended C-terminal residues present in human ANP (1-28) .

- Truncation to ANF-21 (frog) retains bioactivity but reduces potency compared to ANF-24, suggesting the N-terminal residues enhance receptor binding .

Receptor Binding and Signaling Mechanisms

| Compound | Receptor | Signaling Pathway | Key Modulators |

|---|---|---|---|

| ANF (1-24) (frog) | ANF-RGC | cGMP synthesis via ATP/Ca²⁺-NCδ modulation | ATP, Ca²⁺-Neurocalcin δ (NCδ) |

| ANP (human) | NPR-A | cGMP synthesis; inhibition of aldosterone | ATP, K⁺-H⁺ homeostasis |

| CNP (human) | NPR-B | cGMP synthesis; bone growth regulation | Limited ATP dependency |

- Key Findings :

- ANF-RGC Activation : Frog ANF (1-24) binds ANF-RGC, triggering a bimodal ATP-dependent activation mechanism. Deletion of the receptor's 669WTAPELL675 motif abolishes ANF-induced cGMP production, leading to hypertension in mice .

- Calcium Modulation : NCδ, a Ca²⁺-sensor, enhances ANF-RGC activity in adrenal glands. Heterozygous NCδ+/− mice exhibit 50% reduced cGMP synthesis, linking Ca²⁺ signaling to blood pressure regulation .

- Species-Specificity : Human ANP preferentially activates NPR-A, while frog ANF shows higher affinity for ANF-RGC, reflecting evolutionary divergence in receptor-ligand interactions .

Physiological Effects

| Compound | Natriuresis | Vasodilation | Cardiac Effects |

|---|---|---|---|

| ANF (1-24) (frog) | +++ | +++ | Reduces cardiac calcium current |

| ANP (human) | +++ | +++ | Inhibits cardiac hypertrophy |

| CNP (human) | + | ++ | Promotes bone growth |

- Key Findings: Frog ANF: Reduces calcium current (ICa) in frog ventricular cells, suggesting a role in modulating cardiac contractility . Mammalian ANP: Suppresses aldosterone synthesis, mitigating hypertension and cardiac hypertrophy. Knockout ANF-RGC mice exhibit 37–56% increased blood pressure and myocardial fibrosis . Cross-Species Activity: Frog ANF-24 induces vasodilation in mammalian models, but with lower efficacy than human ANP, highlighting structural determinants of potency .

Research and Clinical Implications

- Therapeutic Potential: Frog ANF analogs are used to study conserved signaling motifs in hypertension models. Mutations in ANF-RGC’s ATP-binding ARM domain impair cGMP synthesis, identifying targets for antihypertensive drugs . Human ANP (carperitide) is clinically used for acute heart failure, while frog ANF derivatives inform peptide engineering for enhanced stability .

- Contradictions and Gaps: While ANF-RGC is critical in amphibians and mammals, its role in non-cardiovascular tissues (e.g., olfactory neurons) remains underexplored . Frog ANF-21’s reduced activity compared to ANF-24 suggests the N-terminal residues are critical for receptor binding, but exact mechanisms require further study .

Biological Activity

Atrial Natriuretic Factor (ANF), specifically the peptide sequence (1-24) derived from frogs, is a significant biomolecule involved in various physiological processes, particularly in cardiovascular regulation. This article delves into the biological activity of frog ANF, exploring its mechanisms, effects on cardiac function, and implications for research and medicine.

Overview of Atrial Natriuretic Factor

Atrial Natriuretic Factor (1-24) (frog) is a peptide hormone primarily secreted by the atrial cells of the heart in response to increased blood volume and pressure. Its primary functions include:

- Natriuresis : Promotes sodium excretion by the kidneys.

- Diuresis : Increases urine production.

- Vasodilation : Relaxes blood vessels, reducing blood pressure.

The sequence of ANF (1-24) is critical for its biological activity, with notable similarities to mammalian ANP, suggesting evolutionary conservation of function across species .

The biological activity of frog ANF (1-24) is mediated through specific receptors located in various tissues, including the heart and kidneys. The mechanisms include:

- Activation of Guanylate Cyclase : Binding to particulate guanylate cyclase leads to increased levels of cyclic GMP (cGMP), which mediates vasodilation and natriuresis .

- Negative Inotropic Effects : At higher concentrations, frog ANF (1-24) reduces heart rate and cardiac output, demonstrating its role in modulating cardiac function .

Cardiovascular Impact

Research has shown that frog ANF (1-24) significantly influences cardiovascular dynamics:

- Heart Rate Reduction : Studies indicate that concentrations as low as to lead to a marked decrease in heart rate and cardiac output in isolated frog hearts .

- Vasorelaxation : The peptide induces relaxation of vascular smooth muscle, contributing to lower blood pressure .

Renal Function

The natriuretic effects of frog ANF are evident in renal studies where:

- Increased Sodium Excretion : Infusion of ANF results in a dose-dependent increase in sodium excretion, highlighting its role in regulating fluid balance .

- Glomerular Filtration Rate (GFR) : Enhanced GFR has been observed following administration of frog ANF, further supporting its diuretic properties .

Comparative Analysis with Other Natriuretic Peptides

| Feature | Frog ANF (1-24) | Human ANP | Brain Natriuretic Peptide (BNP) |

|---|---|---|---|

| Source | Frog heart | Human heart | Human brain and heart |

| Length | 24 amino acids | 28 amino acids | 32 amino acids |

| Primary Function | Natriuresis, vasodilation | Natriuresis, vasodilation | Regulates blood pressure |

| Receptor Type | Guanylate cyclase | Guanylate cyclase | Guanylate cyclase |

| Clinical Relevance | Potential therapeutic uses in hypertension and heart failure | Widely studied for heart failure diagnosis | Biomarker for heart failure |

Case Studies and Research Findings

Several studies have contributed to our understanding of frog ANF's biological activity:

- Study on Cardiac Function : A study demonstrated that isolated working hearts treated with varying concentrations of frog ANF exhibited significant reductions in both heart rate and stroke volume, indicating negative inotropic effects .

- Natriuretic Response : Research highlighted the ability of frog ANF to induce natriuresis effectively, correlating with increased renal blood flow and GFR .

- Binding Site Characterization : Autoradiographic studies revealed two classes of binding sites for natriuretic peptides within the frog myocardium, suggesting complex regulatory mechanisms at play .

Q & A

Q. What structural features distinguish Atrial Natriuretic Factor (1-24) (frog) from other ANF isoforms in vertebrates?

Atrial Natriuretic Factor (1-24) (frog) contains a conserved disulfide bond between cysteine residues at positions 1 and 7, critical for receptor binding and biological activity. Its sequence (e.g., CFGSRIDRIGAQSGMGCGRRF) differs from mammalian variants like human ANF (1-28) in truncation and residue substitutions, which may affect receptor affinity and physiological effects . Immunocytochemical studies in frogs confirm its localization in atrial cardiomyocytes, similar to ANF storage in secretory granules of mammals .

Q. How can researchers experimentally validate the release dynamics of ANF (1-24) in frog cardiac tissue?

Release can be studied using in vitro atrial stretch models combined with radioimmunoassays (RIA) or ELISA to quantify secreted ANF. For example, isolated frog atria subjected to mechanical stretch show increased ANF secretion, correlating with intracellular calcium signaling . Immunohistochemical techniques (e.g., anti-ANF antibodies) further visualize granular depletion post-stimulation .

Q. What animal models are optimal for studying ANF (1-24)'s renal effects in amphibians?

The cane toad (Bufo marinus) and Xenopus species are widely used due to conserved ANF receptor (NPR-A) expression in renal tissues. Studies involve perfusing kidneys with synthetic ANF (1-24) to measure natriuresis and glomerular filtration rate (GFR) changes, with parallel receptor-binding assays using iodinated ANF to map distribution .

Advanced Research Questions

Q. How do conflicting data on ANF (1-24)'s vasodilatory effects in amphibians versus mammals inform comparative physiology?

While ANF (1-24) induces vasodilation in frog renal arteries via cGMP-dependent pathways, its potency in amphibians is lower than in mammals. This discrepancy may arise from differences in receptor isoform prevalence (e.g., NPR-C clearance receptors dominate in frogs) or post-translational modifications. Cross-species studies using chimeric peptides can isolate structural determinants of activity .

Q. What experimental strategies resolve contradictions in ANF (1-24)'s role in blood pressure regulation?

Some studies report transient hypotension, while others note no acute effects. To address this, researchers should standardize protocols: (1) use conscious, catheterized frogs for continuous blood pressure monitoring; (2) control for sodium intake and hydration status; (3) apply NPR antagonists (e.g., HS-142-1) to isolate ANF-specific pathways .

Q. How can molecular dynamics simulations enhance understanding of ANF (1-24)-receptor interactions?

Simulations modeling the ANF (1-24) disulfide-bonded core (Cys¹–Cys⁷) and its docking to NPR-A extracellular domains reveal residue-specific binding energetics. For instance, Arg¹⁸ and Phe²⁴ in frog ANF (1-24) form salt bridges with NPR-A residues absent in mammalian isoforms, explaining species-specific affinity differences .

Q. What methodologies identify ANF (1-24) processing enzymes in frog atrial tissue?

Proteomic approaches (e.g., LC-MS/MS) on frog atrial extracts can pinpoint prohormone convertases (e.g., furin) responsible for cleaving pro-ANF to ANF (1-24). Inhibitor studies (e.g., dec-RVKR-CMK) combined with Western blotting validate processing steps .

Methodological Challenges

Q. How to address low ANF (1-24) stability in in vitro assays?

Stability is improved by:

Q. What techniques quantify ANF (1-24) receptor internalization in target tissues?

Fluorescently labeled ANF (1-24) (e.g., FITC-ANF) allows real-time tracking via confocal microscopy. Alternatively, surface biotinylation of NPR-A in frog kidney membranes, followed by streptavidin pull-downs, quantifies receptor internalization rates after ANF exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.